molecular formula C16H13ClO3 B1295794 [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone CAS No. 27547-08-6

[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone

Cat. No. B1295794
CAS RN: 27547-08-6
M. Wt: 288.72 g/mol
InChI Key: GXXVVGZUYDEJAQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone, also known as 4-Chloro-2-oxiranylmethanol, is a chemical compound that has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential use in the field of medicinal chemistry, as it has been found to possess a number of interesting biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone involves the reaction of 4-methoxybenzaldehyde with chloroacetyl chloride to form 3-(4-methoxyphenyl)-2-chloropropanal. This intermediate is then reacted with sodium hydroxide and epichlorohydrin to form [3-(4-methoxyphenyl)-2-oxiranyl]propanal. Finally, this compound is reacted with 4-chlorobenzene-1-carboxylic acid to form the target compound.

Starting Materials
4-methoxybenzaldehyde, chloroacetyl chloride, sodium hydroxide, epichlorohydrin, 4-chlorobenzene-1-carboxylic acid

Reaction
4-methoxybenzaldehyde is reacted with chloroacetyl chloride in the presence of a catalyst to form 3-(4-methoxyphenyl)-2-chloropropanal., 3-(4-methoxyphenyl)-2-chloropropanal is reacted with sodium hydroxide and epichlorohydrin to form [3-(4-methoxyphenyl)-2-oxiranyl]propanal., [3-(4-methoxyphenyl)-2-oxiranyl]propanal is then reacted with 4-chlorobenzene-1-carboxylic acid in the presence of a catalyst to form [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone.

Scientific Research Applications

[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential use in the field of medicinal chemistry, as it has been found to possess a number of interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol is not yet fully understood. However, it is believed to interact with a number of enzymes and receptors in the body, including the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been found to inhibit the activity of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the production of prostaglandins.

Biochemical And Physiological Effects

[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol has been found to have a number of interesting biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been found to possess antioxidant and neuroprotective effects, and to possess the ability to modulate the activity of certain enzymes and receptors.

Advantages And Limitations For Lab Experiments

The use of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound and is readily available. However, there are some limitations to its use in laboratory experiments, such as the fact that it is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it is a relatively toxic compound and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol. One potential direction is the development of new pharmaceuticals and other organic compounds based on its structure. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to explore its potential use as an insecticide or other agricultural chemical.

properties

IUPAC Name

[3-(4-chlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-19-13-8-4-10(5-9-13)14(18)16-15(20-16)11-2-6-12(17)7-3-11/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXVVGZUYDEJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950223
Record name [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone

CAS RN

27547-08-6
Record name Propiophenone, 3-(p-chlorophenyl)-2,3-epoxy-4'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027547086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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